molecular formula C14H9ClN2O2S B2987398 (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one CAS No. 1164518-97-1

(4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one

Cat. No.: B2987398
CAS No.: 1164518-97-1
M. Wt: 304.75
InChI Key: ZWSPHOGMDVRJAJ-WQLSENKSSA-N
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Description

(4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazolidinone core, which is known for its biological activity, and is substituted with a chlorophenyl group and a furan-2-ylmethylidene group, enhancing its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions often require refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and efficacy in various disease models.

    Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents, such as 2,4-thiazolidinedione.

    Chlorophenyl Derivatives: Compounds like 4-chlorobenzaldehyde and its derivatives.

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carbaldehyde.

Uniqueness

(4Z,5Z)-4-[(4-chlorophenyl)imino]-5-[(furan-2-yl)methylidene]-1,3-thiazolidin-2-one stands out due to its combination of a thiazolidinone core with both chlorophenyl and furan-2-ylmethylidene substituents, which confer unique chemical reactivity and biological activity. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSPHOGMDVRJAJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=NC3=CC=C(C=C3)Cl)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)Cl)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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